molecular formula C12H16I2O4 B13887385 1,4-Diiodo-2,3-bis(2-methoxyethoxy)benzene

1,4-Diiodo-2,3-bis(2-methoxyethoxy)benzene

Katalognummer: B13887385
Molekulargewicht: 478.06 g/mol
InChI-Schlüssel: IWBZOJHNFOTVAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Diiodo-2,3-bis(2-methoxyethoxy)benzene is an organic compound with the molecular formula C12H16I2O4 and a molecular weight of 478.06 g/mol . This compound is characterized by the presence of two iodine atoms and two 2-methoxyethoxy groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of iodine and a suitable catalyst to facilitate the iodination process .

Industrial Production Methods

Industrial production of 1,4-diiodo-2,3-bis(2-methoxyethoxy)benzene involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Diiodo-2,3-bis(2-methoxyethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

1,4-Diiodo-2,3-bis(2-methoxyethoxy)benzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,4-diiodo-2,3-bis(2-methoxyethoxy)benzene involves its interaction with specific molecular targets and pathways. The iodine atoms and 2-methoxyethoxy groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions and participate in redox reactions, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,4-Diiodo-2,3-bis(2-methoxyethoxy)benzene is unique due to the specific positioning of the iodine atoms and 2-methoxyethoxy groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C12H16I2O4

Molekulargewicht

478.06 g/mol

IUPAC-Name

1,4-diiodo-2,3-bis(2-methoxyethoxy)benzene

InChI

InChI=1S/C12H16I2O4/c1-15-5-7-17-11-9(13)3-4-10(14)12(11)18-8-6-16-2/h3-4H,5-8H2,1-2H3

InChI-Schlüssel

IWBZOJHNFOTVAM-UHFFFAOYSA-N

Kanonische SMILES

COCCOC1=C(C=CC(=C1OCCOC)I)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.